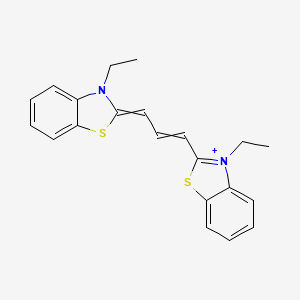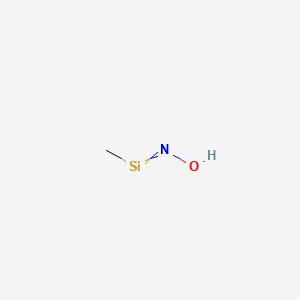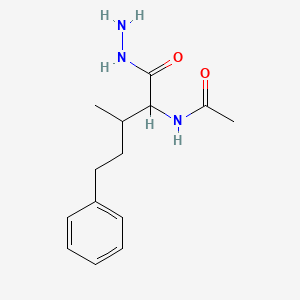![molecular formula C19H15ClN4O3 B14175007 2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)
2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system that includes pyrimidine and benzazepine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This step involves the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions to form the pyrimidine ring.
Formation of the Benzazepine Ring: The benzazepine ring is formed through cyclization reactions involving aromatic amines and ketones.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly for modifying the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for targeting PLK1 and VEGF-R2 kinases.
Biological Research: Used in studies involving cell signaling pathways and cancer research.
Chemical Biology: Employed in the design and synthesis of novel bioactive molecules.
Pharmaceutical Industry: Potential use in the development of new therapeutic agents for cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- involves inhibition of specific kinases. It binds to the ATP-binding site of kinases such as PLK1 and VEGF-R2, thereby blocking their activity. This inhibition disrupts cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Anilino-9-methoxy-5,7-dihydro-6H-pyrimido 5,4-dbenzazepin-6-one : Another kinase inhibitor with similar structural features .
- Kenpaullone : A known kinase inhibitor with a different core structure but similar biological activity .
Uniqueness
6H-Pyrimido5,4-dbenzazepin-6-one, 2-[(3-chloro-4-hydroxyphenyl)amino]-5,7-dihydro-9-methoxy- is unique due to its specific substitution pattern and the presence of the 3-chloro-4-hydroxyphenyl group, which enhances its binding affinity and selectivity for certain kinases.
Propiedades
Fórmula molecular |
C19H15ClN4O3 |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
2-(3-chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydropyrimido[5,4-d][1]benzazepin-6-one |
InChI |
InChI=1S/C19H15ClN4O3/c1-27-12-3-4-13-15(8-12)23-17(26)6-10-9-21-19(24-18(10)13)22-11-2-5-16(25)14(20)7-11/h2-5,7-9,25H,6H2,1H3,(H,23,26)(H,21,22,24) |
Clave InChI |
RHNQIPARHTZKOF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=NC(=NC=C3CC(=O)N2)NC4=CC(=C(C=C4)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)

![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)

![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)
![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)

![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)



![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

